molecular formula C21H12Br2Cl2N2 B14924421 3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole

Cat. No.: B14924421
M. Wt: 523.0 g/mol
InChI Key: ZFYOAKBEKYDRCD-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under controlled conditions. The reaction is often catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. Purification processes such as recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-4-chloro-1-(2-chlorophenyl)-1H-pyrazole: Lacks bromine atoms, resulting in different chemical properties.

    3,5-bis(4-fluorophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole: Contains fluorine instead of bromine, leading to variations in reactivity and biological activity.

    3,5-bis(4-methylphenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole: Methyl groups replace bromine atoms, affecting its overall properties.

Uniqueness

The presence of bromine atoms in 3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C21H12Br2Cl2N2

Molecular Weight

523.0 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(2-chlorophenyl)pyrazole

InChI

InChI=1S/C21H12Br2Cl2N2/c22-15-9-5-13(6-10-15)20-19(25)21(14-7-11-16(23)12-8-14)27(26-20)18-4-2-1-3-17(18)24/h1-12H

InChI Key

ZFYOAKBEKYDRCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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